molecular formula C28H32F3N5O4S2 B10837086 (5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No.: B10837086
M. Wt: 623.7 g/mol
InChI Key: ILXLMNLDODDHOQ-QNSVNVJESA-N
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Description

The compound “US9598431, 5” is a chemical entity known for its potential in inhibiting the receptor-related orphan receptor gamma-t (ROR-gamma-t). This receptor is a nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of T-helper 17 cells. The compound has garnered interest due to its potential therapeutic applications in autoimmune diseases and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9598431, 5” involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of “US9598431, 5” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

“US9598431, 5” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

“US9598431, 5” has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of ROR-gamma-t inhibitors.

    Biology: Investigated for its role in modulating immune responses and T-helper 17 cell differentiation.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

    Industry: Utilized in the development of new pharmaceuticals targeting immune-related disorders

Mechanism of Action

The mechanism of action of “US9598431, 5” involves its binding to the ligand-binding domain of ROR-gamma-t. This binding inhibits the receptor’s activity, preventing the transcription of target genes involved in immune responses. The compound’s molecular targets include specific amino acid residues within the receptor’s ligand-binding domain, which are critical for its inhibitory effect. The pathways involved include the suppression of T-helper 17 cell differentiation and the reduction of pro-inflammatory cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US9598431, 5” is unique in its specific inhibition of ROR-gamma-t, making it a valuable tool for studying immune regulation and a promising candidate for therapeutic development. Unlike other similar compounds, it exhibits high selectivity and potency, which enhances its potential for clinical applications .

Properties

Molecular Formula

C28H32F3N5O4S2

Molecular Weight

623.7 g/mol

IUPAC Name

(5R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide

InChI

InChI=1S/C28H32F3N5O4S2/c1-4-42(38,39)22-6-5-21(32-16-22)15-33-25(37)23-12-19-11-17(2)40-27(24(19)41-23)7-9-36(10-8-27)18(3)20-13-34-26(35-14-20)28(29,30)31/h5-6,12-14,16-18H,4,7-11,15H2,1-3H3,(H,33,37)/t17-,18?/m1/s1

InChI Key

ILXLMNLDODDHOQ-QNSVNVJESA-N

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)O[C@@H](C3)C

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)OC(C3)C

Origin of Product

United States

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